p5 Ligand for Dnak and DnaJ
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Overview
Description
The compound “p5 Ligand for Dnak and DnaJ” is a nonapeptide, which corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. It is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for Dnak and DnaJ involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg . The synthesis typically involves solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups for amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS techniques but with optimizations for scale-up, such as the use of larger reaction vessels and more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
p5 Ligand for Dnak and DnaJ primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for amino acids .
Major Products Formed
The major product formed from the synthesis of this compound is the nonapeptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .
Scientific Research Applications
p5 Ligand for Dnak and DnaJ has several scientific research applications:
Mechanism of Action
The mechanism of action of p5 Ligand for Dnak and DnaJ involves its high-affinity binding to DnaK and DnaJ proteins. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide . This interaction is crucial for the protein folding process and the prevention of protein aggregation .
Comparison with Similar Compounds
Similar Compounds
p5 Ligand for Dnak and DnaJ acetate: This is a similar nonapeptide with the same sequence but in acetate form, which may have better solubility and stability.
Other Hsp70 and Hsp40 ligands: These include various peptides and small molecules that bind to Hsp70 and Hsp40 proteins, but this compound is unique due to its specific sequence and high affinity.
Uniqueness
The uniqueness of this compound lies in its specific sequence, which corresponds to the main binding site for the presequence of mitochondrial aspartate aminotransferase. This makes it a highly specific and high-affinity ligand for DnaK and DnaJ, which is valuable for studying protein interactions and developing peptide-based therapeutics .
Properties
Molecular Formula |
C44H81N15O11S |
---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
YARIWLPJPDMXIL-MBZPSOJASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
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